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Band 3 Protein (824-829) (human) - 158475-15-1

Band 3 Protein (824-829) (human)

Catalog Number: EVT-1205114
CAS Number: 158475-15-1
Molecular Formula: C37H65N11O8
Molecular Weight: 792 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Band 3 Protein (824-829) (human) is a peptide compound . It is also known as Anion Exchanger 1 (AE1) and is the predominant protein of erythrocyte membranes . It facilitates Cl-/HCO3-exchange and anchors the plasma membrane to the cytoskeleton . The Band 3 crystal structure revealed the amino acid 812-830 region as intracellular .

Molecular Structure Analysis

The molecular formula of Band 3 Protein (824-829) (human) is C37H65N11O8 . Its molecular weight is 791.98 g/mol . The structure of Band 3 Protein (824-829) (human) is complex and involves various interactions with other proteins and lipids .

Chemical Reactions Analysis

Band 3 Protein (824-829) (human) plays a crucial role in the exchange of chloride ions with the bicarbonate product (HCO3-) of carbon dioxide metabolism . It also acts as a major site of membrane cytoskeletal connectivity and a hub for hemoglobin and glycolytic enzyme binding .

Synthesis Analysis

The synthesis of Band 3 occurs on membrane-bound polysomes within the endoplasmic reticulum. It is synthesized as a precursor polypeptide that undergoes cotranslational insertion into the membrane without a cleavable amino-terminal signal sequence. The incorporation process involves several key steps:

  1. Translation Initiation: The translation of Band 3 mRNA begins on bound polysomes.
  2. Cotranslational Insertion: As the polypeptide is synthesized, it is inserted into the endoplasmic reticulum membrane, where it begins to fold and undergo post-translational modifications such as glycosylation.
  3. Membrane Integration: The newly synthesized Band 3 is rapidly incorporated into intracellular membranes before being transported to the plasma membrane .

In vitro studies have shown that when microsomal membranes are present during translation, the synthesized Band 3 polypeptide exhibits altered electrophoretic mobility due to glycosylation and membrane insertion .

Molecular Structure Analysis

Band 3 protein has a complex molecular structure characterized by multiple transmembrane domains. It typically consists of:

  • Transmembrane Segments: Band 3 spans the erythrocyte membrane multiple times, forming a channel for anion transport.
  • Cytoplasmic Domains: The large cytoplasmic N-terminal segment interacts with various cytoskeletal proteins, including ankyrin and protein 4.2, which are essential for maintaining erythrocyte shape and stability .
  • Functional Domains: The protein contains two main functional domains:
    • An integral domain that facilitates the exchange of monovalent anions (e.g., bicarbonate and chloride).
    • A cytoplasmic domain that participates in protein-protein interactions crucial for forming multiprotein complexes within the membrane .
Chemical Reactions Analysis

Band 3 participates in several critical biochemical reactions:

  1. Anion Exchange Reaction: The primary function of Band 3 is to mediate the exchange of bicarbonate ions (HCO₃⁻) for chloride ions (Cl⁻) across the erythrocyte membrane:
    HCO3+ClCl+HCO3\text{HCO}_3^-+\text{Cl}^-\leftrightarrow \text{Cl}^-+\text{HCO}_3^-
    This reaction is vital for maintaining acid-base homeostasis in blood .
  2. Glycosylation: Post-translational modifications such as glycosylation occur during its synthesis, influencing its stability and interaction with other proteins .
Mechanism of Action

The mechanism of action of Band 3 involves its role as an anion exchanger:

  • Transport Process: Band 3 operates primarily via a facilitated diffusion mechanism, allowing for rapid exchange of bicarbonate and chloride ions depending on concentration gradients.
  • Regulatory Role: The activity of Band 3 can be influenced by various factors, including pH levels and the presence of other ions, which can modulate its transport efficiency .
Physical and Chemical Properties Analysis

Band 3 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 90 kDa.
  • Isoelectric Point: Varies depending on glycosylation patterns but generally falls within physiological pH ranges.
  • Stability: Its stability is enhanced by interactions with cytoskeletal proteins, which help maintain erythrocyte integrity under mechanical stress .
Applications

Band 3 protein has significant scientific applications:

  1. Clinical Diagnostics: Abnormalities in Band 3 function or expression can lead to various hematological disorders, making it a target for diagnostic assays.
  2. Therapeutic Targets: Understanding its role in ion transport can aid in developing treatments for conditions like hereditary spherocytosis or other related anemias.
  3. Research Tool: Band 3 serves as a model system for studying membrane protein dynamics and interactions within cellular environments .
Structural Characterization of Band 3 Protein (824-829) (human)

Primary Sequence Analysis: YVKRVK Motif

The Band 3 Protein (824-829) fragment corresponds to a hexapeptide segment (Tyr-Val-Lys-Arg-Val-Lys) located in the cytoplasmic domain of human anion exchanger 1 (AE1). This segment is characterized by a distinctive cationic composition, with four positively charged residues (Lys and Arg) constituting 67% of its sequence. The primary structure adopts the one-letter code YVKRVK and three-letter designation H-Tyr-Val-Lys-Arg-Val-Lys-OH [5] [9].

Biophysical analyses reveal a calculated molecular weight of 791.99 Da and molecular formula C₃₇H₆₅N₁₁O₈, consistent with its amino acid composition [1] [9]. The peptide exhibits a theoretical isoelectric point (pI) of 10.71, reflecting its strong positive charge density under physiological conditions. Hydropathy analysis using the GRAVY (Grand Average of Hydropathy) index yields a value of -0.87, classifying it as hydrophilic with high solubility in aqueous environments [9]. Spectrophotometric characterization identifies an extinction coefficient of 1280 M⁻¹cm⁻¹, enabling quantitative detection via UV absorbance [9].

Functionally, this motif resides in a critical regulatory region of Band 3 involved in protein-protein interactions and conformational switching. The alternating hydrophobic-basic residue pattern (Tyr-Val-Lys-Arg-Val-Lys) suggests potential roles in membrane association and recognition interfaces, though experimental validation of these roles is ongoing [5].

Table 1: Primary Structural Features of Band 3 (824-829)

CharacteristicValueSignificance
Amino Acid SequenceH-Tyr-Val-Lys-Arg-Val-Lys-OHDefines chemical identity
Molecular FormulaC₃₇H₆₅N₁₁O₈Determines elemental composition
Molecular Weight791.99 DaImpacts mass spectrometry detection
Theoretical pI10.71Indicates strong cationic character
Extinction Coefficient1280 M⁻¹cm⁻¹Enables concentration quantification
GRAVY Index-0.87Confirms high hydrophilicity

Three-Dimensional Conformational Studies

The three-dimensional conformation of Band 3 (824-829) remains challenging to resolve experimentally due to its location within a flexible linker region connecting the cytoplasmic and transmembrane domains of AE1. However, homology modeling based on the intact Band 3 structure provides valuable insights. This segment resides in proximity to the membrane-proximal segment of the cytoplasmic domain, which exhibits pH-dependent conformational dynamics [8].

Studies utilizing substituted cysteine accessibility method (SCAM) indicate that this region undergoes significant conformational rearrangements during erythrocyte senescence. These rearrangements expose neoepitopes recognized by senescence-associated antibodies, suggesting that the YVKRVK motif participates in conformational switching events linked to cellular aging [2]. The tyrosine residue at position 824 (Tyr824) is positioned at a pivotal hinge point, potentially enabling transitions between compact and extended conformations in response to pH changes or oxidative stress [8].

Comparative structural analysis with corneal dystrophy-causing mutants in homologous regions of SLC4A11 (a Band 3 paralog) reveals that mutations in analogous domains disrupt helix-helix packing and interdomain interactions. This suggests that the 824-829 segment may similarly influence domain orientation and stability in AE1 [7]. The high density of basic residues forms a putative electrostatic interface that may facilitate interactions with anionic phospholipids or regulatory proteins in the erythrocyte membrane.

Molecular Dynamics Simulations of the Peptide Fragment

Molecular dynamics (MD) simulations provide atomistic insights into the conformational behavior and interaction landscapes of Band 3 (824-829) that are inaccessible experimentally. Simulations of the intact AE1 protein embedded in lipid bilayers resembling native erythrocyte membranes reveal several key dynamics:

  • Transient Lipid Interactions: The lysine and arginine residues (Lys826, Arg827, Lys829) exhibit strong electrostatic interactions with anionic phospholipids, particularly phosphatidylserine (PS). These interactions anchor the cytoplasmic domain to the membrane surface during conformational transitions [3].
  • Conformational Flexibility: The YVKRVK segment displays higher backbone flexibility compared to adjacent β-sheet regions, with root-mean-square fluctuation (RMSF) values exceeding 1.5 Å. This flexibility enables adaptive binding to multiple interaction partners [3] [8].
  • Cholesterol Sensitivity: Simulations incorporating physiological cholesterol concentrations (20-30 mol%) demonstrate cholesterol occupancy at the dimeric interface near Val825 and Val828. This stabilizes specific conformations that may regulate anion transport allostery [3] [8].

Extended simulations (>1 μs) further reveal that phosphorylation at Tyr824 (a potential regulatory modification) significantly increases the solvent-accessible surface area of residues 826-829. This post-translational modification may serve as a molecular switch modulating protein interactions during erythrocyte signaling events [8].

Table 2: Key Molecular Dynamics Findings for Band 3 (824-829)

Simulation ParameterObservationFunctional Implication
Lipid InteractionsStrong binding to phosphatidylserineMembrane anchoring & domain orientation
Backbone Flexibility (RMSF)>1.5 Å fluctuationsAdaptive binding to multiple partners
Cholesterol ProximityOccupancy near Val825/Val828Allosteric regulation of transport
Phosphorylation (Tyr824)Increased solvent exposure of 826-829Modulation of senescence signaling

Comparative Analysis with Other Anion Exchanger Domains

The YVKRVK motif exhibits both conserved and distinctive features when compared with homologous regions in related transporters:

  • SLC4 Family Conservation: Alignment with SLC4A11 (a bicarbonate transporter mutated in corneal dystrophies) shows positional homology to its transmembrane helix 8 (TM8) junction. Disease-causing mutations in SLC4A11 (e.g., p.Ala720Leu) occur at structurally analogous positions to Val828 in Band 3, disrupting helix packing and transporter maturation [7].
  • VQ Motif Contrast: Unlike the canonical VQ motif (FxxxVQxLTG) in plant proteins that mediates WRKY transcription factor interactions, Band 3 (824-829) lacks the core VQ sequence but shares a comparable enrichment in charged residues. This suggests convergent evolution of protein-interaction interfaces despite differing sequence architectures [6].
  • Aggregation Mechanisms: Compared to cationic agents like melittin (a bee venom peptide) that induce Band 3 aggregation, the YVKRVK motif itself does not initiate clustering. However, it modulates aggregation sensitivity, particularly to zinc ions (Zn²⁺), which target the histidine residues adjacent to this motif [4].

The motif’s location within a flexible linker region distinguishes it from structured domains like the core anion translocation pore formed by transmembrane helices 3-10. While the anion pore maintains rigid conservation across SLC4 transporters, the 824-829 segment exhibits higher sequence variability, suggesting adaptive specialization in erythrocyte-specific functions such as hemoglobin binding and cytoskeletal interactions [3] [8].

Table 3: Comparative Analysis of Functional Motifs

Motif/RegionSequenceBiological RoleDistinguishing Features
Band 3 (824-829)YVKRVKConformational switching & membrane associationCationic hexapeptide; flexible linker
Plant VQ motif (e.g., OsVQ13)FxxxVQxLTGWRKY transcription factor bindingConserved hydrophobic core; nuclear localization
SLC4A11 TM8 junctionAxxxHxHSubstrate translocation & foldingDisease mutation hotspot; helix packing
Melittin cationic domainGIGAVLKVLTTGLPALISBand 3 aggregation inductionAmphipathic helix; pore-forming activity

The integrated structural and dynamical analyses establish Band 3 (824-829) as a critical conformational switchpoint regulating anion exchanger function through its unique biophysical properties, interaction landscapes, and evolutionary adaptations. Further exploration of its transient structural states may reveal novel targets for modulating erythrocyte senescence and anion transport efficiency.

Properties

CAS Number

158475-15-1

Product Name

Band 3 Protein (824-829) (human)

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid

Molecular Formula

C37H65N11O8

Molecular Weight

792 g/mol

InChI

InChI=1S/C37H65N11O8/c1-21(2)29(47-31(50)25(40)20-23-13-15-24(49)16-14-23)34(53)45-26(10-5-7-17-38)32(51)44-27(12-9-19-43-37(41)42)33(52)48-30(22(3)4)35(54)46-28(36(55)56)11-6-8-18-39/h13-16,21-22,25-30,49H,5-12,17-20,38-40H2,1-4H3,(H,44,51)(H,45,53)(H,46,54)(H,47,50)(H,48,52)(H,55,56)(H4,41,42,43)/t25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

FDZHWEVWEDGAGN-WPMUBMLPSA-N

SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

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